N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide is a member of benzodioxoles.
Scientific Research Applications
Antiallergic Properties : A study by Honma et al. (1983) found that certain pyridinecarboxamides, similar in structure to N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide, showed significant antiallergic activity. This was evident in the rat passive cutaneous anaphylaxis assay after oral administration (Honma et al., 1983).
Potential Antipsychotic Agents : In the research by Norman et al. (1996), heterocyclic analogues of this compound were evaluated as potential antipsychotic agents. They exhibited binding to dopamine D2 and serotonin 5-HT2 receptors, indicating their potential in antipsychotic treatments (Norman et al., 1996).
Anti-Fatigue Effects : A 2014 study by Wu et al. demonstrated the anti-fatigue effects of benzamide derivatives like this compound. These compounds enhanced the swimming capacity of mice, suggesting potential applications in combating fatigue (Wu et al., 2014).
Antitumor Properties : Girgis et al. (2006) synthesized pyridinecarboxamides with notable in vitro antitumor properties. They showed moderate activities against various human tumor cell lines, suggesting their potential as antitumor agents (Girgis et al., 2006).
Antimicrobial Activity : The work of Arshad (2020) involved designing and synthesizing pyrimidin-2-yl and 1,3-thiazolidin-4-one derivatives with antimicrobial potential. These compounds demonstrated better antimicrobial activity than the reference drug ciprofloxacin in some cases (Arshad, 2020).
Serotonin and Dopamine Receptor Binding : A study by Hirokawa et al. (2003) on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, related to this compound, revealed potent binding affinity for serotonin 5-HT3 and dopamine D2 receptors, indicating their potential use in treatments involving these neurotransmitters (Hirokawa et al., 2003).
Properties
Molecular Formula |
C13H9BrN2O3 |
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Molecular Weight |
321.13 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-3-8(5-15-6-9)13(17)16-10-1-2-11-12(4-10)19-7-18-11/h1-6H,7H2,(H,16,17) |
InChI Key |
UNFNSXQZQLNUTC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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